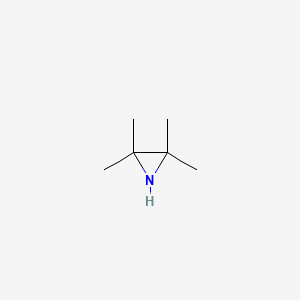![molecular formula C8H15N B13795596 8-Methyl-1-azabicyclo[3.2.1]octane CAS No. 90203-79-5](/img/structure/B13795596.png)
8-Methyl-1-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various natural products and synthetic compounds of medicinal importance .
Vorbereitungsmethoden
The synthesis of 8-Methyl-1-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-Methyl-1-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents like SmI2 . Major products formed from these reactions include derivatives with modified functional groups, such as 8-azabicyclo[3.2.1]octane-3-isoxazole oxime .
Wissenschaftliche Forschungsanwendungen
8-Methyl-1-azabicyclo[3.2.1]octane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, it is used in the study of neurological and psychiatric diseases, such as Parkinson’s disease, depression, and schizophrenia . In industry, it is employed in the production of bioactive molecules and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 8-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters . This interaction is crucial in its therapeutic effects on neurological and psychiatric conditions.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-1-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and biological activities. Similar compounds include 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 3-acetoxytropane . These compounds share the bicyclic core but differ in their functional groups and specific biological activities.
Eigenschaften
CAS-Nummer |
90203-79-5 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
8-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-8-3-2-5-9(7)6-4-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
FNNXZZNSWAPTMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCCN1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


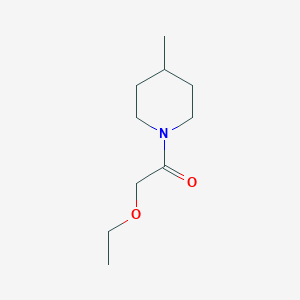
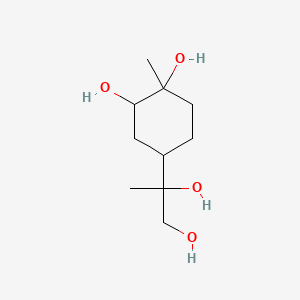

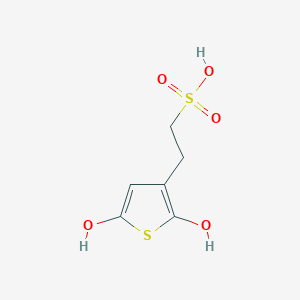
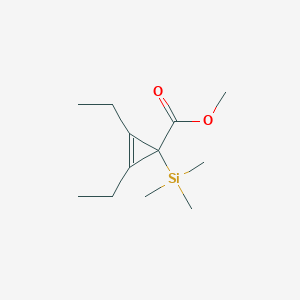
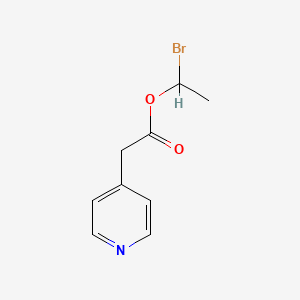
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
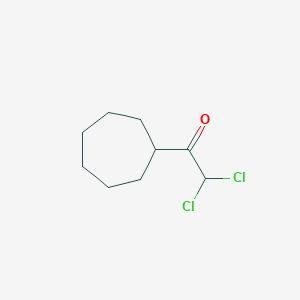
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
